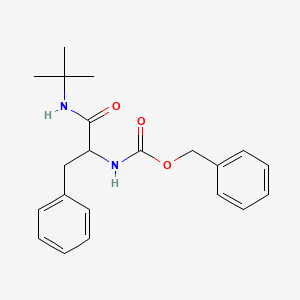

T-Butyl N-cbz-DL-phenylalaninamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

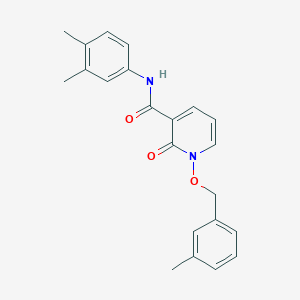

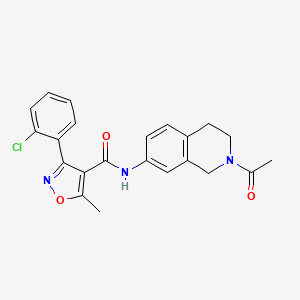

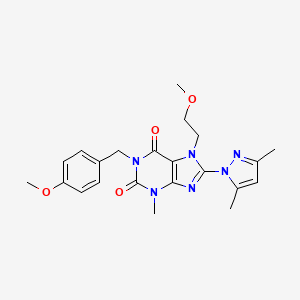

T-Butyl N-cbz-DL-phenylalaninamide is a derivative of phenylalanine, an amino acid, which has been modified to include a t-butyl group and a carbobenzyloxy (cbz) protecting group. This modification is typically employed to protect the amine functionality during peptide synthesis or other organic reactions where the free amine might react undesirably. The cbz group can be removed under certain conditions when the protection is no longer needed.

Synthesis Analysis

The synthesis of related compounds often involves starting with the natural amino acid, such as L-phenylalanine, and then introducing the protecting groups. For example, in the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, L-phenylalanine is used as a starting material, followed by amino protection and a series of reactions including the Arndt-Eistert reaction, chlorination, and reduction to obtain the final product . Although not the exact compound , this process illustrates the typical steps that might be involved in synthesizing T-Butyl N-cbz-DL-phenylalaninamide.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of N-[(+)-2-t-butyl-2-methyl-1,3-benzodioxole-4-carbonyl]-L-phenylalanine methyl ester was analyzed using X-ray diffraction to determine the absolute configuration of its components . Similarly, the structure of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol was characterized by X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The cbz group is a common protecting group used in peptide synthesis. It can be introduced into a molecule through reactions with reagents like di-t-butyl N, N-diethylphosphoramidite, which is used for the phosphorylation of protected serine derivatives and peptides . The cbz group can also be exchanged with other protecting groups, such as Boc, to modify the compound's properties or reactivity, as seen in the synthesis of tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate .

Physical and Chemical Properties Analysis

安全和危害

T-Butyl N-cbz-DL-phenylalaninamide should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled only in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

benzyl N-[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)18(14-16-10-6-4-7-11-16)22-20(25)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTQDPUTTRNHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl N-cbz-DL-phenylalaninamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)